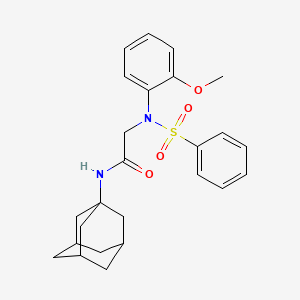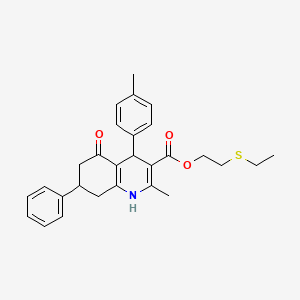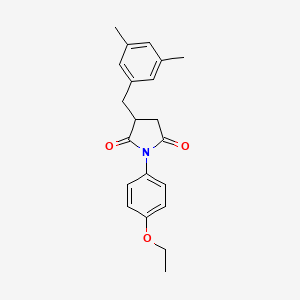
N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide, commonly known as ADX-47273, is a selective and potent positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
ADX-47273 selectively modulates the activity of N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. It binds to a specific allosteric site on the receptor, leading to an increase in the affinity of N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for its endogenous ligand, glutamate. This results in the enhancement of synaptic transmission and the activation of downstream signaling pathways, which ultimately lead to the observed physiological and behavioral effects.
Biochemical and Physiological Effects
ADX-47273 has been shown to have several biochemical and physiological effects. It enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus and prefrontal cortex. It also increases the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. Additionally, it reduces the release of corticotropin-releasing hormone (CRH), a stress hormone that has been implicated in anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADX-47273 has several advantages for lab experiments. It is highly selective for N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, it has some limitations as well. It can only be used in experiments involving N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, limiting its applicability to other research areas. Additionally, its potency and efficacy may vary depending on the experimental conditions, making it necessary to optimize the dose and administration route for each experiment.
Direcciones Futuras
ADX-47273 has several potential future directions for research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of interest is its role in synaptic plasticity and learning and memory. Further studies are needed to elucidate the underlying mechanisms and potential therapeutic implications. Additionally, its potential use as a tool compound for studying N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide signaling and function in various physiological and pathological conditions warrants further investigation.
Métodos De Síntesis
The synthesis of ADX-47273 involves several steps, including the formation of the adamantyl group, the coupling of the sulfonyl chloride with the amine, and the final coupling of the methoxyphenyl group with the amine. The synthesis method was first described in a patent filed by Addex Therapeutics in 2008.
Aplicaciones Científicas De Investigación
ADX-47273 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and prevent relapse in drug-seeking behavior in preclinical studies. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-31-23-10-6-5-9-22(23)27(32(29,30)21-7-3-2-4-8-21)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUUXXLWQSOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6077308 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5182070.png)

![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
![3-(3,4-dimethoxyphenyl)-5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5182093.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)